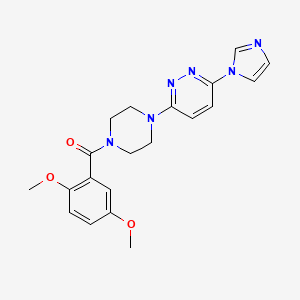
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an imidazole with a substituted acetophenone in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a polar solvent like methanol . The product is then purified by techniques such as flash column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring with alternating double and single bonds .Chemical Reactions Analysis
The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. The presence of the imidazole ring, for example, can enable reactions such as N-arylation . The presence of the phenyl ring can enable reactions typical of aromatic compounds.科学的研究の応用
Antimicrobial and Anticancer Activity
Research on pyridine derivatives, including those with similar structural motifs to the specified compound, has demonstrated promising antimicrobial and anticancer activities. Studies have focused on synthesizing and testing various derivatives for their efficacy against different cancer cell lines and microbial strains. For example, new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and evaluated for in vitro antimicrobial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, 3(2H)-pyridazinone derivatives have been synthesized and tested for cytotoxicity in liver and colon cancer cell lines, revealing some compounds with significant activity (Özdemir et al., 2019).
Antioxidant Properties
The antioxidant properties of heterocyclic compounds, akin to the compound , have also been a subject of interest. Research into new derivatives has explored their potential to scavenge free radicals, thus offering a basis for developing novel antioxidants. For instance, compounds have been evaluated for their antioxidant activity using assays like 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, with some showing promising results (Fahim et al., 2021).
Tubulin Polymerization Inhibition
Another area of interest is the inhibition of tubulin polymerization, a mechanism relevant to anticancer drug development. Compounds with structural similarities to the specified molecule have been investigated for their ability to disrupt microtubule assembly formation in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis (Mullagiri et al., 2018).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of similar compounds with biological targets, providing insights into their potential modes of action against diseases. These studies help in understanding the binding affinities and interaction patterns of compounds with protein targets, aiding in the design of more effective drugs (Katariya, Vennapu, & Shah, 2021).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the broad range of activities exhibited by similar compounds, this compound could potentially be a valuable target for future drug development .
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-15-3-4-17(29-2)16(13-15)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPSVFUVQFITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

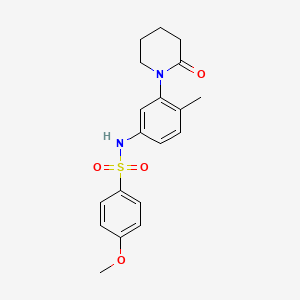
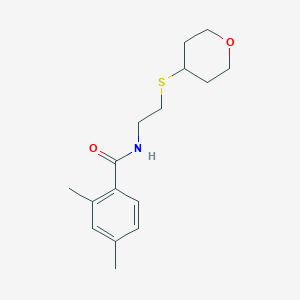
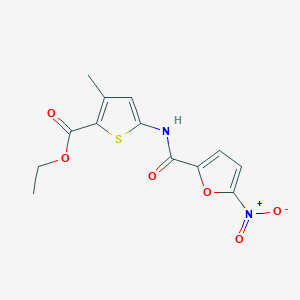
![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)
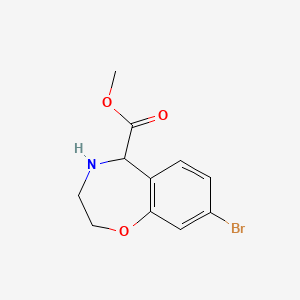
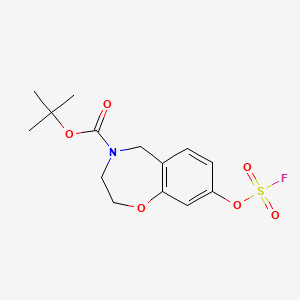
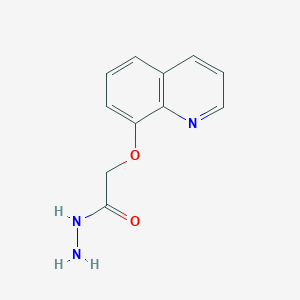
![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)
![3,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2671498.png)
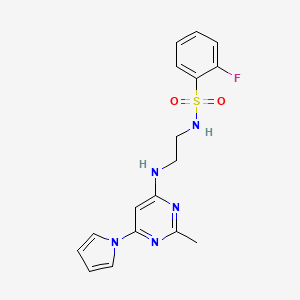
![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)